molecular formula C20H18ClN5O2 B2630937 N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359453-87-4

N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

货号: B2630937
CAS 编号: 1359453-87-4
分子量: 395.85
InChI 键: VACISKSMBKYYSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1359453-87-4) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule features a complex structure comprising a quinoxaline core, a [1,2,4]triazolo moiety, and a chloro-substituted acetamide side chain, which collectively contribute to its potential as a biologically active scaffold . The quinoxaline structure is a recognized pharmacophore in drug discovery, known for its diverse biological activities . Recent scientific investigations highlight the promise of quinoxaline derivatives as potent inhibitors of key tyrosine kinase receptors, such as VEGFR-2 and FGFR-4, which are critically involved in tumor angiogenesis and cancer cell proliferation . The [1,2,4]triazole ring system further enhances the pharmacological profile of the compound, as this motif is a established privileged structure in medicinal chemistry, frequently employed in the design of enzyme inhibitors and therapeutic agents due to its favorable binding properties . The specific molecular architecture of this compound, including its 1-ethyl and 5-chloro-2-methylphenyl substituents, suggests potential for targeted protein interactions. Researchers can utilize this compound as a key intermediate or lead structure in the development of novel targeted therapies, particularly for investigating signaling pathways in cancers like hepatocellular carcinoma (HCC) . It is supplied with guaranteed high purity for reliable and reproducible experimental results. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-3-17-23-24-19-20(28)25(15-6-4-5-7-16(15)26(17)19)11-18(27)22-14-10-13(21)9-8-12(14)2/h4-10H,3,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACISKSMBKYYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

    Formation of the triazoloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

    Substitution reactions: Introducing the 5-chloro-2-methylphenyl group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification techniques: Employing crystallization, distillation, or chromatography to obtain the desired product.

化学反应分析

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may introduce various functional groups.

科学研究应用

Structure and Composition

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₉ClN₄O
  • CAS Number : 1359453-87-4

2D Structure Representation

The structural representation includes a triazole ring fused with a quinoxaline moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoxaline derivatives. N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has been evaluated for its efficacy against various cancer cell lines.

Case Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as an anticancer agent .

Antiviral Properties

Quinoxaline derivatives have also shown promise as antiviral agents. The compound was tested for activity against viral infections such as the Tobacco Mosaic Virus (TMV).

Research Findings : The compound displayed an effective concentration (EC50) of 287.1 mg/mL against TMV, comparable to standard antiviral agents .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in cancer metabolism.

Data Table: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
Thymidine Phosphorylase38.68 ± 1.12
Dipeptidyl Peptidase IV56.40 ± 1.20

These findings suggest that this compound may serve as a lead compound for developing new therapeutics targeting these enzymes.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that integrate various heterocyclic frameworks. Novel synthetic routes have been developed to enhance yield and purity.

Synthetic Pathway Overview

  • Starting Material : 5-Chloro-2-methylphenyl acetamide
  • Intermediate Formation : Reaction with ethyl isocyanate to form the triazole derivative.
  • Final Product Synthesis : Coupling with quinoxaline derivatives under acidic conditions.

This synthetic strategy not only simplifies the production process but also allows for the modification of functional groups to optimize biological activity .

作用机制

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

相似化合物的比较

Comparison with Structural Analogs

Triazoloquinoxaline Derivatives

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
  • Structural Differences :
    • Phenyl Substituent : 4-Chlorophenyl vs. 5-chloro-2-methylphenyl in the target compound.
    • Triazolo Substituent : Methyl at position 1 vs. ethyl in the target compound.
  • The 5-chloro-2-methylphenyl group introduces steric hindrance and electronic effects distinct from the 4-chlorophenyl group, possibly altering binding interactions in biological systems.
Property Target Compound (Inferred) Compound
Molecular Formula ~C₁₉H₁₆ClN₅O₂ C₁₈H₁₄ClN₅O₂
Molecular Weight (g/mol) ~381.8 367.79
Substituents (Triazolo) Ethyl Methyl
Phenyl Group 5-Chloro-2-methylphenyl 4-Chlorophenyl

Indazolo-Quinoxaline Derivatives ()

Compounds such as 6h ([2-(4-Chlorophenyl)-N-(2,6-dimethylphenyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide]) share an acetamide side chain and halogenated aryl groups but differ in their fused heterocyclic core (indazolo vs. triazolo).

  • Key Observations: NMR and HRMS data () highlight distinct spectroscopic profiles due to core structure differences. For example, the indazoloquinoxaline core in 6h results in unique chemical shifts compared to triazoloquinoxalines . Biological activity may vary significantly; indazolo derivatives are often explored for kinase inhibition, while triazoloquinoxalines may target other pathways.

Oxadiazolidinone Derivatives ()

2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (C₁₅H₁₅ClN₄O₄, 350.76 g/mol) features an oxadiazolidinone core instead of triazoloquinoxaline.

  • The acetamide linkage is conserved, but the 5-methylisoxazole group differs pharmacologically from the 5-chloro-2-methylphenyl group .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : Ethyl and methyl substituents on the triazolo ring (target vs. ) influence logP values, affecting solubility and bioavailability.
  • Spectral Data: HRMS and NMR patterns (e.g., ’s derivatives) suggest that the target compound’s unique substituents would produce diagnostic peaks for structural confirmation .

生物活性

N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methylphenyl derivatives with triazoloquinoxaline intermediates. The method often includes refluxing in ethanol or other solvents with appropriate catalysts. For instance, a related compound was synthesized by refluxing thiosemicarbazide with indolin derivatives in a mixture of ethanol and glacial acetic acid, yielding the target compound in significant purity and yield .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor properties. For example, derivatives of quinazoline and triazole have been evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) . These studies suggest that modifications to the quinoxaline structure can enhance antitumor efficacy.

CompoundCell LineIC50 (µM)
6pA54915
32U93710

Anti-inflammatory Activity

The compound also shows promising anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The mechanism involves the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 and inhibition of cyclooxygenase (COX-2) activity .

Case Studies

  • In Vitro Evaluation : A study evaluated a series of 4-oxo-triazoloquinoxaline derivatives for their anti-inflammatory properties. The most potent compound exhibited a significant reduction in NO levels compared to controls and was effective in reducing inflammation markers in cell culture models .
  • In Vivo Studies : Further investigations using the carrageenan-induced paw edema model confirmed the anti-inflammatory activity of related compounds, showing reduced swelling compared to untreated groups .

The biological activities of this compound are primarily attributed to:

  • Inhibition of Pro-inflammatory Enzymes : The compound inhibits COX-2 and inducible nitric oxide synthase (iNOS), leading to decreased production of inflammatory mediators.
  • Downregulation of MAPK Pathway : It modulates the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in mediating inflammatory responses .

常见问题

Q. What are the common synthetic routes for this compound, and how are intermediates stabilized during synthesis?

The synthesis typically involves coupling a chloroacetyl chloride derivative with a substituted amine or heterocyclic precursor. For example:

  • Step 1 : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C to form acetamide intermediates .
  • Step 2 : Cyclization or functionalization of intermediates using reagents like phosphorous oxychloride or potassium carbonate in DMF to form the triazoloquinoxaline core .
  • Stabilization : Intermediates are often stabilized by recrystallization from ethanol-DMF mixtures to prevent degradation .

Q. How is the compound’s structure confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., ethyl or methyl groups) .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity (>95%) .
  • Elemental Analysis : Ensures correct C, H, N, and Cl stoichiometry .

Q. What solvents and conditions are optimal for solubility during in vitro assays?

  • Polar aprotic solvents : DMF or DMSO are preferred for initial dissolution due to the compound’s low aqueous solubility .
  • Aqueous buffers : Use <1% DMSO in PBS (pH 7.4) for biological testing to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize parameters like temperature, solvent ratio, and reaction time .
  • Flow Chemistry : Continuous-flow systems enhance mixing efficiency and reduce side reactions (e.g., hydrolysis of chloroacetyl chloride) .
  • By-Product Analysis : Use HPLC to identify impurities (e.g., unreacted amines or over-chlorinated derivatives) and adjust stoichiometry .

Q. What computational methods predict the compound’s biological activity and binding affinity?

  • PASS Program : Predicts pharmacological targets (e.g., kinase inhibition) based on structural similarity to known triazoloquinoxalines .
  • Molecular Docking : Simulates interactions with receptors (e.g., ATP-binding pockets) using software like AutoDock Vina. Focus on the triazoloquinoxaline core’s planar structure for π-π stacking .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability but may reduce solubility. Compare 5-chloro-2-methylphenyl vs. unsubstituted phenyl derivatives in cytotoxicity assays .
  • Alkyl Chain Variations : Ethyl groups on the triazole ring improve lipophilicity, while methyl groups increase polarity. Test logP values and cell permeability .

Q. How can discrepancies in reported synthesis protocols be reconciled?

  • Solvent Effects : Dioxane () vs. triethylamine () may alter reaction kinetics. Conduct kinetic studies under both conditions to compare yields .
  • Cyclization Agents : Phosphorous oxychloride () vs. potassium carbonate () influence regioselectivity. Analyze by LC-MS to identify dominant pathways .

Methodological Considerations

Q. Toxicity Profiling in Preclinical Models

  • In Vivo Testing : Administer doses (10–100 mg/kg) in Wistar rats to assess acute toxicity. Monitor liver enzymes (ALT, AST) and renal function (creatinine) .
  • In Silico ADMET : Use tools like SwissADME to predict hepatotoxicity and cytochrome P450 interactions .

Q. Stability Under Physiological Conditions

  • Hydrolytic Stability : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Quantify degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and analyze isomerization or oxidation by LC-MS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。